![molecular formula C11H16F3NO2S2 B8236696 (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8236696.png)

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Overview

Description

(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide is a useful research compound. Its molecular formula is C11H16F3NO2S2 and its molecular weight is 315.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

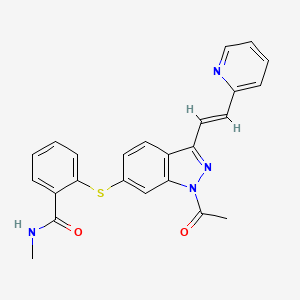

Ring Modifications in Organic and Catalyzed Reactions

The compound has been involved in studies exploring its reactivity toward forming new organic species. These investigations include purely organic processes and those catalyzed by platinum. Such studies are crucial for understanding and enhancing the synthesis of new chemical entities, potentially useful in various scientific applications (Carvalho, Ferreira, & Herrmann, 2013).

Synthesis of Cyclic Sulfonamides

Research has demonstrated the use of this compound in the synthesis of novel cyclic sulfonamides, including hexahydrobenzo[d]isothiazole 1,1-dioxides. These findings are significant for the development of new chemicals with potential applications in medicinal chemistry and drug design (Greig, Tozer, & Wright, 2001).

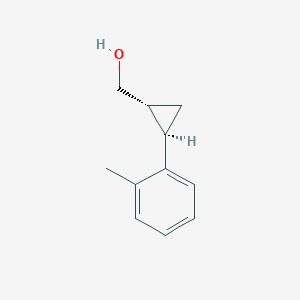

Pi-face-selective Diels-Alder Reactions

This chemical has been used in studies focused on Diels-Alder reactions, specifically examining pi-face selectivity. Such research provides valuable insights into the mechanisms of chemical reactions, which are fundamental in synthetic chemistry (Otani et al., 2003).

Asymmetric Reactions with Nitro Compounds

The compound has also been part of research exploring its asymmetric reaction with simple nitro compounds. This research is significant for understanding stereoselectivity in chemical reactions, a key aspect in the synthesis of chiral compounds used in various pharmaceutical applications (Kudyba, Raczko, & Jurczak, 2004).

Synthesis and Biological Evaluation

It has been used in synthesizing triazole-linked thiazolidenone glycosides, highlighting its potential in creating compounds with nematicidal and antibacterial properties. This demonstrates the compound's versatility in contributing to the synthesis of bioactive molecules (Avula et al., 2016).

Tautomerism and Metal Complexation Studies

Studies involving the compound have examined tautomerism and metal complexation, crucial for understanding its chemical behavior and potential applications in coordination chemistry or metal-mediated catalysis (Jones et al., 2013).

Synthesis of Antimicrobial and Anthelmintic Agents

There is evidence of its role in synthesizing new chemical entities with antimicrobial and anthelmintic activities. This aspect is particularly valuable in the search for new therapeutic agents (Naganagowda & Padmashali, 2010).

Synthesis of Thiazolyl-Indazole Derivatives

Research has also focused on synthesizing new thiazolyl-indazole derivatives from natural products using this compound, demonstrating its application in creating novel organic compounds with potential biological activities (Ousidi et al., 2020).

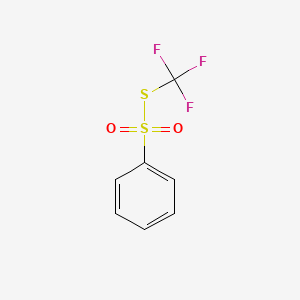

Photocatalyzed Trifluoromethylation Studies

It has been used in photocatalyzed trifluoromethylation studies, which are significant for creating trifluoromethylated organic compounds, an important functional group in pharmaceuticals (Vytla et al., 2021).

Potential in COVID-19 Drug Candidates

This compound has been part of studies exploring potential COVID-19 drug candidates, highlighting its importance in ongoing medicinal chemistry research for developing new therapeutics (Abu-Melha et al., 2022).

properties

IUPAC Name |

(5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3NO2S2/c1-9(2)7-3-4-10(9)6-19(16,17)15(8(10)5-7)18-11(12,13)14/h7-8H,3-6H2,1-2H3/t7-,8-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHQCSIURSSCAX-SZBHIRRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)N(C3C2)SC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC13CS(=O)(=O)N([C@@H]3C2)SC(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5R,7R)-10,10-dimethyl-4-(trifluoromethylsulfanyl)-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3R)-3-[4-amino-1-oxido-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-ium-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B8236635.png)

![6-bromo-8-cyclopentyl-5-methyl-Pyrido[2,3-d]pyrimidine-2,7(1H,8H)-dione](/img/structure/B8236642.png)

![2-cyclobutyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B8236649.png)

![5-Benzyloxycarbonyl-7-methyl-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B8236661.png)

![tert-Butyl (6-azaspiro[3.5]nonan-2-yl)carbamate](/img/structure/B8236670.png)

![1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B8236678.png)